molecular formula C23H29N3O B10877439 2,6-di-tert-butyl-4-{(E)-[(2-methyl-1H-benzimidazol-1-yl)imino]methyl}phenol

2,6-di-tert-butyl-4-{(E)-[(2-methyl-1H-benzimidazol-1-yl)imino]methyl}phenol

Cat. No.: B10877439
M. Wt: 363.5 g/mol
InChI Key: OLEWITLZBZXNDN-ZVHZXABRSA-N
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Description

2,6-DI(TERT-BUTYL)-4-{[(2-METHYL-1H-1,3-BENZIMIDAZOL-1-YL)IMINO]METHYL}PHENOL is a complex organic compound characterized by the presence of tert-butyl groups and a benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-DI(TERT-BUTYL)-4-{[(2-METHYL-1H-1,3-BENZIMIDAZOL-1-YL)IMINO]METHYL}PHENOL typically involves multi-step organic reactions. One common approach is the condensation reaction between 2,6-di(tert-butyl)-4-formylphenol and 2-methyl-1H-benzimidazole under acidic or basic conditions. The reaction is often carried out in the presence of a suitable solvent such as ethanol or methanol, and may require heating to facilitate the formation of the imine linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2,6-DI(TERT-BUTYL)-4-{[(2-METHYL-1H-1,3-BENZIMIDAZOL-1-YL)IMINO]METHYL}PHENOL can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The imine linkage can be reduced to form secondary amines.

    Substitution: The tert-butyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce secondary amines.

Scientific Research Applications

2,6-DI(TERT-BUTYL)-4-{[(2-METHYL-1H-1,3-BENZIMIDAZOL-1-YL)IMINO]METHYL}PHENOL has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an antioxidant due to the presence of the phenolic group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2,6-DI(TERT-BUTYL)-4-{[(2-METHYL-1H-1,3-BENZIMIDAZOL-1-YL)IMINO]METHYL}PHENOL involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can donate hydrogen atoms, thereby scavenging free radicals and exhibiting antioxidant properties. The benzimidazole moiety can interact with DNA or proteins, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-DI(TERT-BUTYL)-4-METHYLPHENOL: Similar structure but lacks the benzimidazole moiety.

    2,6-DI(TERT-BUTYL)-4-FORMYLPHENOL: Precursor in the synthesis of the target compound.

    2-METHYL-1H-BENZIMIDAZOLE: Core structure present in the target compound.

Uniqueness

2,6-DI(TERT-BUTYL)-4-{[(2-METHYL-1H-1,3-BENZIMIDAZOL-1-YL)IMINO]METHYL}PHENOL is unique due to the combination of the bulky tert-butyl groups and the bioactive benzimidazole moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H29N3O

Molecular Weight

363.5 g/mol

IUPAC Name

2,6-ditert-butyl-4-[(E)-(2-methylbenzimidazol-1-yl)iminomethyl]phenol

InChI

InChI=1S/C23H29N3O/c1-15-25-19-10-8-9-11-20(19)26(15)24-14-16-12-17(22(2,3)4)21(27)18(13-16)23(5,6)7/h8-14,27H,1-7H3/b24-14+

InChI Key

OLEWITLZBZXNDN-ZVHZXABRSA-N

Isomeric SMILES

CC1=NC2=CC=CC=C2N1/N=C/C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C

Canonical SMILES

CC1=NC2=CC=CC=C2N1N=CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

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